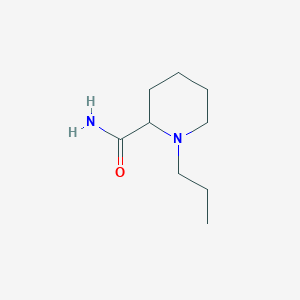

1-Propylpiperidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-6-11-7-4-3-5-8(11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVPCZHHNKGMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Propylpiperidine 2 Carboxamide

Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine core is a critical step in the synthesis of 1-Propylpiperidine-2-carboxamide. Several synthetic strategies can be employed, including cyclization reactions, hydrogenation of pyridine (B92270) precursors, the Dieckmann cyclization, and Mannich reactions.

Cyclization Reactions for Substituted Piperidines

Intramolecular cyclization is a powerful method for constructing the piperidine ring. nih.gov These reactions typically involve a linear precursor containing a nitrogen source, such as an amino group, and an electrophilic or radical-accepting moiety. nih.gov The regioselectivity of the cyclization is often governed by Baldwin's rules. nih.gov

Recent advances have focused on developing stereoselective cyclization methods to control the three-dimensional arrangement of substituents on the piperidine ring. For instance, radical cyclizations of 1,6-enynes can be initiated by borane (B79455) addition or oxidation to yield substituted piperidines. nih.gov Another approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been shown to produce 2,4,5-trisubstituted piperidines with varying diastereoselectivity. nih.gov Additionally, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes using a pyridine-oxazoline (Pyox) ligand provides a route to chiral β-acetoxylated piperidines under mild conditions. organic-chemistry.org

The table below summarizes some examples of cyclization reactions used in the synthesis of substituted piperidines:

| Reaction Type | Key Features | Reference |

| Radical Cyclization | 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters | nih.gov |

| Aminoacetoxylation | Pd-catalyzed, asymmetric 6-endo cyclization of unactivated alkenes | organic-chemistry.org |

| Reductive Hydroamination | Intramolecular 6-endo-dig cascade of alkynes | nih.gov |

| Radical Cyclization | Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes | nih.gov |

Hydrogenation Approaches of Pyridine Precursors

The hydrogenation of pyridine derivatives is a common and effective method for the synthesis of the piperidine scaffold. nih.govresearchgate.net This approach typically involves the use of transition metal catalysts under various conditions of temperature and pressure. nih.gov While historically requiring harsh conditions, recent research has focused on developing milder and more selective hydrogenation methods. nih.gov

Catalysts based on rhodium, ruthenium, iridium, and palladium have been successfully employed for the hydrogenation of pyridines. organic-chemistry.orgmdpi.com For instance, heterogeneous 10% Rh/C can effectively catalyze the complete hydrogenation of aromatic rings, including pyridine, at 80°C and 5 atm of H₂ in water. organic-chemistry.org Similarly, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane as the hydrogen source offers a mild alternative. organic-chemistry.org

Electrocatalytic hydrogenation has emerged as a promising green alternative, operating at ambient temperature and pressure. nih.govacs.org This method utilizes an anion-exchange membrane (AEM) electrolyzer and has demonstrated high current efficiency and quantitative conversion of pyridine to piperidine. nih.govacs.org

The following table highlights different catalytic systems for pyridine hydrogenation:

| Catalyst System | Key Features | Reference |

| 10% Rh/C | Heterogeneous catalyst, mild conditions (80°C, 5 atm H₂) | organic-chemistry.org |

| Borane/Ammonia Borane | Metal-free transfer hydrogenation | organic-chemistry.org |

| RuCl₃·xH₂O/H₃N-BH₃ | Transfer hydrogenation of various N-heterocycles | organic-chemistry.org |

| Rhodium(I) complex/Pinacol borane | Highly diastereoselective dearomatization/hydrogenation | mdpi.com |

| Iridium(I) catalyst/P,N-ligand | Asymmetric hydrogenation of pyridinium (B92312) salts | mdpi.com |

| Electrocatalytic (Rh/C cathode) | Ambient temperature and pressure, high efficiency | nih.govacs.org |

Dieckmann Cyclization in Piperidin-2,4-dione Synthesis

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a valuable tool for synthesizing five- and six-membered cyclic β-keto esters. fiveable.meorganic-chemistry.org This reaction is particularly relevant for the synthesis of piperidin-2,4-dione derivatives, which can serve as versatile intermediates. researchgate.netdtic.mil The reaction is typically base-catalyzed, with sodium alkoxide being a common choice. organic-chemistry.org

A flexible route to variously substituted piperidine-2,4-diones has been developed using a regioselective Dieckmann cyclization that does not require an N-protective group. researchgate.net This method has also been adapted to achieve enantioselectivity by employing Davies' α-methylbenzylamine auxiliary. researchgate.net

The general transformation of a Dieckmann cyclization is shown below: Starting Material: Acyclic diester → Product: Cyclic β-keto ester fiveable.me

Mannich Reactions in Piperidine Alkaloid Synthesis

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that plays a significant role in the biosynthesis and synthetic construction of piperidine alkaloids. rsc.orgrsc.org This reaction involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine or ammonia. The product is a β-amino-carbonyl compound, also known as a Mannich base. chemrevlett.com

In the context of piperidine synthesis, intramolecular Mannich reactions of δ-amino β-keto esters with aldehydes or ketones provide a powerful methodology for creating polysubstituted piperidines. acs.org This approach can be highly stereoselective, leading to the formation of specific isomers. acs.org The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another versatile tool for synthesizing β-nitroamines, which are precursors to piperidines. researchgate.net

Hybrid bio-organocatalytic cascades have been developed, inspired by the natural biosynthesis of piperidine alkaloids. rsc.org These systems utilize a transaminase to generate a reactive imine intermediate, which then undergoes an organocatalyst-mediated Mannich-type reaction. rsc.org

Amide Bond Formation Techniques

The final step in the synthesis of this compound is the formation of the amide bond between the piperidine-2-carboxylic acid moiety and an appropriate amine. This transformation is typically achieved using coupling reagents.

Coupling Reagents and Conditions

A wide variety of coupling reagents are available for amide bond formation, each with its own advantages and limitations. acs.orgacs.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. hepatochem.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium salts. hepatochem.com

The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization, especially when dealing with chiral carboxylic acids. acs.orghepatochem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress racemization. nih.gov

The following table presents a selection of commonly used coupling reagents for amide synthesis:

| Reagent Class | Examples | Key Features | References |

| Carbodiimides | DCC, DIC, EDC | Widely used, can require additives to prevent racemization. | acs.orghepatochem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for hindered couplings. | hepatochem.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction times, low racemization. | hepatochem.comnih.govpeptide.com |

| Other | CDI, T3P | Used for specific applications. | acs.orgpeptide.com |

A one-pot deoxyfluorination and amide bond formation using pentafluoropyridine (B1199360) (PFP) has also been reported. ntd-network.org This method proceeds via the in situ generation of an acyl fluoride, which then reacts with the amine to form the amide. ntd-network.org

Optimization of Amidation Yields

The formation of the carboxamide from piperidine-2-carboxylic acid and an amine source is a critical step. The yield of this amidation reaction can be significantly influenced by several factors, including the choice of coupling agent, solvent, temperature, and reaction time. Common coupling agents used to facilitate this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. mdpi.com

The selection of the solvent is also crucial. Aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are frequently employed. The reaction temperature is typically kept low initially, often at 0 °C, during the activation of the carboxylic acid, and then allowed to warm to room temperature to complete the reaction. These parameters are systematically varied to determine the optimal conditions for maximizing the yield of the desired amide. mdpi.comnih.gov

Below is a representative table illustrating the potential impact of different reaction conditions on the yield of the amidation of a generic carboxylic acid, which can be extrapolated to the synthesis of this compound.

| Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| EDC | HOBt | DCM | 0 to RT | 12 | 85-95 |

| DCC | None | THF | 0 to RT | 18 | 70-80 |

| T3P | Pyridine | Ethyl Acetate | RT | 6 | 80-90 |

| Boronic Acid Catalyst | None | Toluene | 110 | 24 | 75-85 |

This table presents hypothetical data based on general principles of amidation reactions to illustrate the effect of different reagents and conditions on the reaction yield.

N-Alkylation Strategies for Piperidine Nitrogen

The introduction of the propyl group onto the piperidine nitrogen is a key step in the synthesis of the target molecule. This can be achieved through several N-alkylation strategies.

Two primary methods for the N-alkylation of piperidine-2-carboxamide (B12353) are direct alkylation and reductive amination.

Direct Alkylation: This method involves the reaction of piperidine-2-carboxamide with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. researchgate.net The base, typically a non-nucleophilic one like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is necessary to neutralize the hydrohalic acid formed during the reaction. researchgate.netchemicalforums.com The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF. researchgate.net A significant challenge with direct alkylation is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. To minimize this, a slow addition of the alkylating agent to an excess of the amine can be employed. researchgate.net

Reductive Amination: This is often a more controlled method for N-alkylation. researchgate.netwikipedia.org It involves the reaction of piperidine-2-carboxamide with propanal to form an intermediate iminium ion, which is then reduced in situ to the desired N-propylated product. reddit.commdpi.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity for imines over aldehydes, or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgsciencemadness.org This method generally provides good yields and avoids the issue of over-alkylation. researchgate.netresearchgate.net

In the context of piperidine-2-carboxamide, N-alkylation is highly regioselective for the piperidine nitrogen over the amide nitrogen. The piperidine nitrogen is a secondary amine and is significantly more nucleophilic and basic than the amide nitrogen. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it much less available for nucleophilic attack. Therefore, the alkylating agent will preferentially react with the more nucleophilic piperidine nitrogen. odu.eduacs.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.com For this compound, two primary disconnections can be considered: the C-N bond of the amide and the N-propyl bond.

C-N Amide Bond Disconnection: This disconnection breaks the amide bond, leading to piperidine-2-carboxylic acid and ammonia. This suggests a forward synthesis involving the amidation of piperidine-2-carboxylic acid.

N-Propyl Bond Disconnection: This disconnection breaks the bond between the piperidine nitrogen and the propyl group. This leads to piperidine-2-carboxamide and a propyl synthon, which could be propanal (for reductive amination) or a propyl halide (for direct alkylation).

A plausible retrosynthetic pathway would prioritize the formation of the piperidine ring system first, followed by functional group interconversions. Therefore, a logical retrosynthesis would be:

Target Molecule: this compound

Disconnect N-Propyl Bond: This leads to piperidine-2-carboxamide and a propyl electrophile (e.g., propyl bromide) or propanal.

Disconnect Amide Bond: This simplifies piperidine-2-carboxamide to piperidine-2-carboxylic acid and ammonia.

Starting Materials: Piperidine-2-carboxylic acid, a propylating agent, and an ammonia source.

This analysis suggests a synthetic strategy commencing with the amidation of piperidine-2-carboxylic acid, followed by the N-propylation of the resulting piperidine-2-carboxamide. An alternative route could involve the N-propylation of piperidine-2-carboxylic acid first, followed by amidation. The choice of route may depend on the compatibility of the reagents and the ease of purification at each step.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles can be applied to the synthesis of this compound in several ways:

Catalytic Amidation: Traditional amidation methods often use stoichiometric amounts of coupling agents, which generate significant waste. mdpi.com The use of catalytic methods, such as those employing boronic acids or other metal catalysts, can reduce waste as the catalyst is used in small amounts and can potentially be recycled. mdpi.comrsc.org A particularly green approach would be the direct catalytic dehydrative amidation of piperidine-2-carboxylic acid with aqueous ammonia, where the only byproduct is water. rsc.org

One-Pot Syntheses: Combining multiple synthetic steps into a single reaction vessel, known as a one-pot synthesis, can improve efficiency by reducing the need for intermediate purification steps, minimizing solvent usage, and saving time and energy. mdpi.comresearchgate.net For example, a one-pot procedure could potentially be developed for the N-alkylation and amidation steps. researchgate.netnih.gov

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing hazardous solvents like dichloromethane with more benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) can make the process more sustainable. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Reductive amination, for instance, is generally considered to have good atom economy.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Stereochemical Investigations of 1 Propylpiperidine 2 Carboxamide

Enantioselective Synthesis of Piperidine-2-carboxamide (B12353) Derivatives

Enantioselective synthesis, also known as asymmetric synthesis, is a critical process for obtaining enantiomerically pure compounds. For piperidine-2-carboxamide derivatives, several strategies are employed to selectively produce a desired enantiomer (either the (R) or (S) form).

The chiral pool synthesis strategy utilizes readily available, naturally occurring chiral molecules as starting materials. For the synthesis of 2-substituted piperidines, L-pipecolinic acid, the six-membered ring homolog of L-proline, serves as an excellent chiral precursor. researchgate.net This approach leverages the inherent stereochemistry of the starting material, which is carried through the synthetic sequence to the final product.

The synthesis begins with the N-alkylation of L-pipecolinic acid with a propyl group to form N-propyl-L-pipecolinic acid. Subsequently, the carboxylic acid functional group is converted into a carboxamide. This amidation step must be performed under conditions that prevent racemization of the chiral center. The use of modern, racemization-free coupling reagents is essential for preserving the enantiomeric purity of the product. rsc.org

Table 1: Overview of Enantioselective Synthetic Strategies

| Strategy | Principle | Starting Material Example | Key Consideration |

|---|---|---|---|

| Chiral Pool | Utilizes a naturally occurring chiral molecule as a scaffold. | L-Pipecolinic Acid | Preservation of existing stereocenter; prevention of racemization during functional group manipulation. researchgate.netrsc.org |

| Chiral Auxiliary | A chiral molecule is temporarily attached to guide stereoselective bond formation, then removed. | Achiral piperidine (B6355638) precursor + Chiral Auxiliary | Efficient attachment and cleavage of the auxiliary; high diastereoselectivity in the key step. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment to favor the formation of one enantiomer from a prochiral substrate. | Prochiral piperidine derivative | High catalyst turnover and enantioselectivity (ee); catalyst recovery and reuse. nih.govgoogle.com |

In this methodology, a prochiral substrate is covalently bonded to a chiral molecule, known as a chiral auxiliary. The auxiliary directs the stereochemical course of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product. For instance, methods involving the diastereoselective substitution of a group attached to a piperidine precursor can be employed. The benzotriazole (B28993) methodology, for example, has been used to create chiral 2-substituted piperidines through the diastereoselective substitution of a benzotriazolyl group by Grignard reagents. colab.ws The auxiliary provides a sterically defined environment that forces the incoming group to attack from a specific face, thereby controlling the formation of the new stereocenter.

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules. nih.gov This approach involves the use of a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts are utilized.

For the synthesis of related heterocyclic carboxamides, copper-based chiral catalysis has been shown to be effective. A reaction may use a copper(I) or copper(II) source combined with a chiral ligand, such as (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to induce chirality. google.com Similarly, organocatalysis, often using derivatives of natural amino acids like proline, has become a flourishing field. nih.govresearchgate.net These catalysts operate by forming transient chiral intermediates, such as enamines or iminiums, which then react with high stereoselectivity. mdpi.com The principles derived from proline-based organocatalysis are often applicable to the synthesis of pipecolinic acid derivatives. nih.gov

Diastereoselective Synthesis and Control

When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to control the reaction to favor the formation of one specific diastereomer out of all possible ones. This control is fundamental in the synthesis of complex polysubstituted piperidines. nih.gov

To assess the effectiveness of a diastereoselective reaction, the ratio of the resulting diastereomers must be accurately determined. The primary analytical techniques for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The different spatial arrangements in diastereomers often result in distinguishable chemical shifts for their respective nuclei (e.g., ¹H or ¹³C). Integration of the distinct peaks allows for the quantification of the diastereomeric ratio (d.r.).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can often separate diastereomers, allowing for their quantification by comparing the peak areas in the resulting chromatogram.

Computational methods, such as Density Functional Theory (DFT), can also be used to calculate the relative energies of different diastereomers. nih.gov The calculated energy differences can help predict which diastereomer is thermodynamically more stable, often correlating with the experimentally observed major product. nih.gov

The outcome of a diastereoselective reaction is highly dependent on various reaction parameters. By carefully tuning these conditions, chemists can maximize the formation of the desired diastereomer. researchgate.net Key factors include the choice of solvent, reaction temperature, and the specific reagents or catalysts used. nih.gov For instance, a one-pot Ugi reaction followed by treatment with cesium carbonate has been reported to yield products with complete diastereoselectivity. nih.gov Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

Table 2: Influence of Reaction Conditions on Diastereoselectivity

| Parameter | Influence | Example/Rationale |

|---|---|---|

| Temperature | Lower temperatures generally increase selectivity. | Enhances the energetic preference for the transition state leading to the major diastereomer. |

| Solvent | Can influence transition state stability and reagent solubility. | A solvent's polarity and coordinating ability can alter the reaction pathway. |

| Catalyst/Reagent | The steric and electronic properties are critical. | Chiral ligands (e.g., BINAP) or specific bases (e.g., cesium carbonate) can create a highly ordered transition state that directs the reaction stereochemistry. google.comnih.gov |

| Substrate Control | An existing chiral center can direct the formation of a new one. | In chiral pool synthesis, the inherent stereocenter of L-pipecolinic acid influences the stereochemical outcome of subsequent reactions. researchgate.net |

Stereochemical Purity Assessment

The assessment of stereochemical purity for 1-Propylpiperidine-2-carboxamide, commercially produced as the S-enantiomer (Ropivacaine), is crucial due to the differential pharmacological and toxicological profiles of its enantiomers. eurekaselect.comnih.gov The R-enantiomer is associated with a higher potential for cardiotoxicity. eurekaselect.com Consequently, highly sensitive and validated analytical methods are required to detect and quantify even trace amounts of the R-enantiomer in the final drug product. The most prominent techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis of this compound. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

One validated HPLC method employs a CHIRAL ART Amylose-SA, an immobilized polysaccharide-based stationary phase, with a normal phase mobile phase. eurekaselect.comresearchgate.net This method has been demonstrated to be accurate for the quantification of the R- and S-enantiomers. eurekaselect.comresearchgate.net Another successful approach utilizes a cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate) coated on silica (B1680970) as the CSP. nih.gov In this latter system, the composition of the mobile phase, particularly the acidic additive, plays a pivotal role. A fascinating observation is the reversal of the enantiomer elution order when comparing formic acid and trifluoroacetic acid as additives. nih.gov To ensure the enantiomeric impurity (R-ropivacaine) elutes before the main component (S-ropivacaine), formic acid was selected as the preferred additive. nih.gov The optimized mobile phase for this method consists of acetonitrile (B52724), diethylamine (B46881) (DEA), formic acid (FA), and hexane. nih.gov

The validation of these HPLC methods is performed in accordance with ICH Q2(R1) guidelines and focuses on several key parameters to ensure their reliability and accuracy for determining enantiomeric purity. eurekaselect.comresearchgate.net

Table 1: Validation Parameters for a Chiral HPLC Method for S-1-Propylpiperidine-2-carboxamide (S-Ropivacaine) Purity Assessment nih.gov

| Parameter | Finding |

| Limit of Detection (LOD) | ~0.2 µg/mL (corresponding to 0.02% of the enantiomeric impurity) |

| Limit of Quantification (LOQ) | ~1.0 µg/mL (corresponding to 0.1% of the enantiomeric impurity) |

| Relative Bias | < 1.5% |

| Repeatability (RSD) | < 1.0% |

| Intermediate Precision (RSD) | < 1.0% |

| Acceptance Limits for Accuracy | ±10% |

High-Performance Thin-Layer Chromatography (HPTLC)

An alternative chromatographic technique, densitometry-HPTLC, has also been developed for the chiral separation of ropivacaine (B1680718) enantiomers. This method utilizes a mucopolysaccharide, chondroitin, as a chiral mobile phase additive (CMPA). eurjchem.comresearchgate.net The enantioseparation is achieved on HPTLC plates with a mobile phase of acetonitrile, water, and methanol (B129727) containing chondroitin. eurjchem.comresearchgate.net This method was validated for linearity and precision. eurjchem.comresearchgate.net

Table 2: Performance Data for a Chiral HPTLC Method eurjchem.comresearchgate.net

| Parameter | Finding |

| Linearity Range (R-enantiomer) | 1.0-10.0 µ g/spot |

| Limit of Detection | < 0.6 µ g/spot of chiral impurity |

| Intra- and Inter-day Precision (RSD%) | < 3.0% |

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative to HPLC for the determination of enantiomeric purity. nih.gov In this technique, a chiral selector is added to the background electrolyte. For this compound, cyclodextrins are commonly used as chiral selectors.

A validated CE method for the enantiomeric purity of ropivacaine utilizes methyl-beta-cyclodextrin as the chiral selector. nih.govnih.gov This method demonstrated a limit of quantitation of 0.1% for the enantiomeric impurity and proved to be robust. nih.govnih.gov The method's performance was confirmed for specificity, linearity, system repeatability, and accuracy. nih.gov An interlaboratory study validated a CE method using a complete filling technique, which reduces analysis time and the consumption of the chiral selector. nih.gov

Table 3: Validation Data for a Capillary Electrophoresis Method for Enantiomeric Purity Testing of S-1-Propylpiperidine-2-carboxamide (S-Ropivacaine) nih.gov

| Parameter | Finding |

| Limit of Detection (LOD) for R-ropivacaine | ~0.6 µg/mL |

| Limit of Quantification (LOQ) for R-ropivacaine | ~1.6 µg/mL (corresponding to 0.25% enantiomeric purity) |

| Performance | Good repeatability and linearity demonstrated |

Further studies have explored the use of various anionic cyclodextrin (B1172386) derivatives as chiral selectors, with heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) being identified as a highly effective selector for related compounds. mdpi.com The choice of chiral selector can even lead to the reversal of the enantiomer migration order, highlighting the complexity and tunability of these separations. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of 1 Propylpiperidine 2 Carboxamide

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable tools for elucidating the molecular framework of 1-Propylpiperidine-2-carboxamide, providing definitive evidence of its covalent structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment

Proton (¹H) NMR spectroscopy provides a detailed map of the hydrogen environments within the this compound molecule. sphinxsai.com Analysis of the hydrochloride salt in a suitable deuterated solvent, such as methanol-d4, allows for the assignment of signals to specific protons in the structure. sphinxsai.com A proton NMR method has been developed to quantify ropivacaine (B1680718) hydrochloride, using signals at 7.14 ppm and 8.2 ppm for the internal standard Tetrachloronitrobenzene (TCNB). sphinxsai.com

The ¹H NMR spectrum of ropivacaine hydrochloride shows distinct signals that correspond to the different types of protons present. sphinxsai.com The aromatic protons on the 2,6-dimethylphenyl ring appear as a multiplet around 7.135 ppm. The methine proton at the chiral center (C-7) is observed at approximately 4.360 ppm. The various methylene (B1212753) protons of the piperidine (B6355638) ring and the N-propyl group resonate at different chemical shifts, including signals at 3.655 ppm, 3.159 ppm, 2.398 ppm, and 1.935 ppm. sphinxsai.com Furthermore, a broad singlet observed at a downfield chemical shift of 10.251 ppm is attributed to the exchangeable protons of the amide (-NH) and the hydrochloride (HCl). sphinxsai.com

While detailed ¹³C NMR spectral data for this compound is not extensively published in the reviewed literature, analysis has been performed on its related impurity, 2,6-dimethylaniline. sphinxsai.com For this impurity, characteristic signals for the methyl carbons and various aromatic carbons have been assigned. sphinxsai.com A comprehensive ¹³C NMR analysis of the parent compound would complement the ¹H NMR data by providing direct information about the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 10.251 | -NH (amide) and -HCl (exchangeable) |

| 7.135 | Aromatic protons (C-1, C-2, C-3 of dimethylphenyl ring) |

| 4.360 | Methine proton (C-7) |

| 3.655, 3.159, 2.398, 1.935 | Methylene protons (piperidine ring and N-propyl group) |

Data sourced from a study using a 400 MHz spectrometer. sphinxsai.com

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns. Using electrospray ionization (ESI) in positive mode, the compound readily protonates to form the [M+H]⁺ ion. sphinxsai.com High-resolution time-of-flight (TOF) mass spectrometry has determined the mass-to-charge ratio (m/z) of this protonated molecule to be 275.2154. sphinxsai.comnih.gov This experimental value is consistent with the calculated molecular formula of C₁₇H₂₆N₂O.

Further fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments provides structural information. For instance, in LC-MS analysis with collision-induced dissociation, characteristic fragment ions are observed. The most abundant fragment ion appears at m/z 126.12782, with other significant peaks at m/z 84.08141, 150.09117, 215.65799, and 98.09701. wikipedia.org These fragments correspond to specific cleavages within the molecule, helping to confirm the connectivity of the propyl, piperidine, and dimethylphenyl moieties.

Table 2: LC-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance |

|---|---|---|

| 275.2113 [M+H]⁺ | 126.12782 | 100 |

| 84.08141 | 0.53 | |

| 150.09117 | 0.48 | |

| 215.65799 | 0.45 | |

| 98.09701 | 0.19 |

Data obtained using LC-ESI-QFT with HCD collision energy. wikipedia.org

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a non-destructive method for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds. wisc.edunih.gov

The FTIR spectrum of ropivacaine shows a characteristic band for the amide carbonyl (C=O) stretching vibration in the region of 1700-1600 cm⁻¹, specifically around 1669 cm⁻¹. wisc.edunih.gov The amide II band, which arises from a combination of C-N stretching and N-H bending vibrations, is observed near 1550 cm⁻¹. wisc.edu The N-H stretching vibration of the mono-substituted amide appears in the range of 3199-3326 cm⁻¹. wisc.edu Additionally, bands corresponding to the stretching of C-H bonds in aliphatic groups are seen between 3000 cm⁻¹ and 2800 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. The Raman spectrum of ropivacaine also displays the characteristic amide carbonyl stretching band. wisc.edu These vibrational spectroscopy data collectively confirm the presence of the key amide linkage and the aliphatic and aromatic components of the molecule. wisc.edunih.gov

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

|---|---|---|

| 3199 - 3326 | N-H stretching (amide) | FTIR |

| ~2954 | C-H stretching (aliphatic) | FTIR |

| ~1669 | C=O stretching (amide I) | FTIR |

| ~1550 | Amide II (C-N stretch, N-H bend) | FTIR |

| 2500 - 2700 | N-H-Cl stretching (in hydrochloride salt) | FTIR |

Data compiled from FTIR and Raman spectroscopic studies. wisc.edunih.gov

X-ray Crystallography for Solid-State Conformation

The crystal structure confirms the connectivity established by spectroscopic methods and reveals the spatial arrangement of the atoms. This includes the conformation of the piperidine ring, which is typically in a chair conformation, and the relative orientations of the propyl group and the N-aryl-carboxamide side chain. The incorporation of other molecules, such as peptides, can significantly alter the crystal structure of ropivacaine.

Analysis of Intermolecular Interactions in Crystal Lattice

The packing of this compound molecules within the crystal lattice is governed by a network of intermolecular interactions. A key interaction is the hydrogen bonding between the amide groups of adjacent molecules. Specifically, a strong N-H···O hydrogen bond can form a chain-like structure along a crystallographic axis.

Elucidation of Absolute Configuration

This compound possesses a single chiral center at the C2 position of the piperidine ring. Consequently, it can exist as two enantiomers, (S) and (R). The commercially available pharmaceutical product is the pure (S)-enantiomer, specifically (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide. nih.govwikipedia.org X-ray crystallography on a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. This technique, often employing anomalous dispersion, allows for the unambiguous assignment of the (S) or (R) configuration at the stereocenter, confirming that the active substance is the levorotatory isomer. nih.gov There is no evidence of the compound undergoing racemization in vivo.

Computational Chemistry and Molecular Modeling of 1 Propylpiperidine 2 Carboxamide

Quantum Chemical Calculations

No published data is currently available for the quantum chemical calculations of 1-Propylpiperidine-2-carboxamide.

There are no specific HOMO-LUMO analyses for this compound in the existing scientific literature.

Information regarding the Natural Bond Orbital (NBO) analysis of this compound is not available.

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound could be found.

Data on the reactivity descriptors and sites of this compound are not present in the current body of scientific research.

Molecular Dynamics Simulations

There are no documented molecular dynamics simulations for this compound.

Without molecular dynamics simulations, the conformational stability and flexibility of this compound have not been characterized.

Solvent Effects on Molecular Conformation

The three-dimensional shape, or conformation, of a flexible molecule like this compound is not static and can be significantly influenced by its surrounding environment, particularly the solvent. Computational studies allow for the exploration of this dynamic behavior. The piperidine (B6355638) ring typically adopts a stable chair conformation. acs.org However, the orientation of the propyl group on the nitrogen and the carboxamide group at the C2 position can vary.

In different solvents, the conformational equilibrium can shift substantially. researchgate.net For instance:

Apolar Solvents (e.g., Chloroform or within a lipid membrane): In a nonpolar environment, intramolecular hydrogen bonds may become more favorable, leading to more compact conformations. The solvent's inability to form strong interactions with the polar parts of the molecule forces a different conformational preference than in water.

Computational studies using molecular dynamics (MD) simulations in explicit solvents can model these effects, showing how the peptide exhibits different predominant structures in solvents like chloroform, dimethyl sulfoxide (DMSO), and water. rsc.org Understanding these solvent-induced conformational changes is critical, as the conformation a ligand adopts in the solvent phase versus within the binding pocket of a protein can dictate its binding affinity and biological activity.

Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. nih.govresearchgate.net These simulations are powerful tools for studying the stability of the ligand-protein complex and observing the subtle conformational changes that occur upon binding. nih.govmdpi.com

For analogs of this compound, MD simulations have been instrumental in elucidating their mechanism of action. For example, in studies of piperidine carboxamide agonists targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, MD simulations reveal how the ligand settles into its binding pocket and maintains stable interactions with key amino acid residues. nih.govmtak.hu These simulations can:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the binding pose predicted by docking is stable.

Reveal Allosteric Effects: Simulations can show how the binding of a ligand in one site can induce conformational changes in distant parts of the protein, which is crucial for understanding how ion channels are gated or receptors are activated.

Characterize Water's Role: MD simulations can highlight the role of individual water molecules in mediating interactions between the ligand and the protein, which are often missed in static docking studies.

These dynamic studies provide a more realistic and detailed picture of the binding event, bridging the gap between a static structure and biological function. nih.govdntb.gov.ua

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netdntb.gov.ua This method is fundamental in drug discovery for screening potential drug candidates and understanding their binding mechanisms at the atomic level. For piperidine carboxamide derivatives, docking studies have been successfully used to investigate interactions with targets like the anaplastic lymphoma kinase (ALK) and various ion channels. researchgate.netsemanticscholar.org

Prediction of Binding Modes and Poses

Docking algorithms explore a vast number of possible binding poses of a ligand within a target's active site, scoring each pose based on factors like electrostatic and van der Waals interactions. This process predicts the most likely and energetically favorable binding mode.

In a notable study on piperidine carboxamide analogs acting as TRPA1 channel agonists, molecular docking successfully predicted their binding pose within a hydrophobic cleft of the channel. nih.gov The model showed the substituted piperidine ring playing a crucial role in interacting with the channel, which explained the experimentally observed difference in potency between different stereoisomers. nih.gov The predicted poses revealed that the ligands position themselves to make multiple stabilizing contacts with residues from different subunits of the channel protein. nih.gov

Ligand-Target Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)

Once a binding pose is predicted, it can be analyzed to create a detailed profile of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity.

For piperidine carboxamide analogs docked into the TRPA1 channel, the interaction profile revealed a network of both hydrophobic and polar contacts. nih.gov The main scaffold of the compounds was stabilized by hydrophobic interactions with several key residues, while specific side chains on the protein engaged in further stabilizing contacts. nih.gov This detailed interaction mapping is essential for structure-activity relationship (SAR) studies, helping to explain why small chemical modifications to the ligand can lead to significant changes in biological activity.

Table 1: Predicted Ligand-Target Interactions for a Piperidine Carboxamide Analog with the TRPA1 Channel Data sourced from computational modeling studies. nih.gov

| Interacting Residue (from TRPA1) | Residue Location | Type of Interaction |

|---|---|---|

| F877, F909, M912, M953 | Core of Cleft | Hydrophobic |

| L870, S873, T874, I878, L881 | S5 Helical Segment | Hydrophobic/Polar |

| F938, V942, I946 | S6 Helical Segment | Hydrophobic |

| I905, I906 | Top of Cleft | Hydrophobic |

Identification of Potential Binding Sites

Before a ligand can be docked, a potential binding site on the protein must be identified. While this is straightforward when a known ligand's binding site is established, computational tools can also be used to find novel or "cryptic" binding sites. Algorithms like SiteMap can exhaustively search a protein's surface for pockets and clefts that are suitable for ligand binding based on properties like size, enclosure, and physicochemical characteristics. nih.gov

In the investigation of the TRPA1 channel, such computational approaches were used to explore the surfaces of both closed and open channel structures. nih.gov This analysis identified several potential binding "spots," primarily on the intracellular side of the channel, guiding the subsequent molecular docking studies to focus on the most promising regions. nih.gov This approach is invaluable for identifying allosteric sites that could be targeted to modulate protein function in novel ways.

Virtual Screening and Ligand-Based Design

Computational modeling extends beyond the analysis of single compounds to the design and discovery of new ones. Virtual screening and ligand-based design are two powerful strategies used to identify novel, active molecules from vast chemical libraries. sciengpub.irmdpi.com

Virtual Screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. sciengpub.ir This can be done using either structure-based methods (like docking thousands of compounds into a protein's active site) or ligand-based methods (searching for molecules with similar properties to a known active compound). mdpi.com Screening of piperidine-based compound libraries has been employed to identify potential inhibitors for various targets. sciengpub.irresearchgate.netnih.gov

Ligand-Based Design is utilized when the structure of the target protein is unknown or poorly defined. This approach relies on the knowledge of molecules that are known to be active. By analyzing the common structural features (pharmacophores) of these active ligands, new molecules can be designed that retain these key features while having improved properties. researchgate.net For instance, the detailed understanding of how piperidine carboxamide analogs bind to the TRPA1 channel provides a clear strategy for rational drug design. nih.gov By preserving the core scaffold that makes crucial hydrophobic contacts and modifying other parts of the molecule to enhance interactions or improve physicochemical properties, medicinal chemists can rationally design new, more potent, and specific TRPA1 modulators. researchgate.net

Pharmacophore Model Development

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore model can be constructed based on its structural components, which are common in various biologically active molecules. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxamide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The nitrogen atom of the carboxamide group can act as a hydrogen bond donor.

Positive Ionizable (PI): The nitrogen atom within the piperidine ring can be protonated at physiological pH, serving as a positive ionizable feature.

Hydrophobic (HY): The propyl group and the aliphatic carbon atoms of the piperidine ring contribute to hydrophobic interactions.

The spatial arrangement of these features is critical for molecular recognition by a biological target. The development of a pharmacophore model for this compound would involve aligning it with other known active molecules for a particular target to identify common features. This model could then be used as a 3D query to screen virtual compound libraries for novel molecules with similar biological activity.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxamide | Interaction with hydrogen bond donor residues in a target's active site |

| Hydrogen Bond Donor | Amide nitrogen of the carboxamide | Interaction with hydrogen bond acceptor residues in a target's active site |

| Positive Ionizable | Piperidine ring nitrogen | Ionic interactions with negatively charged residues |

| Hydrophobic | Propyl group and piperidine ring | Van der Waals interactions with hydrophobic pockets in a target |

Scaffold Hopping and Lead Optimization (in silico)

Scaffold hopping is a computational strategy used in drug design to identify new molecular backbones (scaffolds) that can retain the essential pharmacophoric features of a known active compound. This technique is valuable for discovering novel intellectual property and improving the properties of a lead compound.

For this compound, in silico scaffold hopping could be employed to find bioisosteric replacements for the piperidine ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The goal would be to maintain the spatial arrangement of the carboxamide and propyl groups while replacing the piperidine core with other cyclic or acyclic structures. This could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Lead optimization is the process of refining a promising compound to enhance its desired properties. In silico lead optimization of this compound would involve making targeted modifications to its structure and predicting the effect of these changes on its activity and properties using computational methods. For instance, the length and branching of the N-propyl group could be altered to probe the hydrophobic pocket of a target enzyme. Similarly, substitutions on the piperidine ring could be explored to improve binding affinity or modulate physicochemical properties.

Table 2: Examples of Potential Scaffold Hops for the Piperidine Ring

| Original Scaffold | Potential Replacement Scaffold | Rationale for Replacement |

| Piperidine | Pyrrolidine | Maintains a cyclic amine, alters ring size and flexibility |

| Piperidine | Cyclohexane | Removes the basic nitrogen, introduces a purely hydrophobic core |

| Piperidine | Morpholine | Introduces a heteroatom to modulate solubility and hydrogen bonding |

| Piperidine | Thiopane | Introduces a larger, more flexible sulfur-containing ring |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Derivation of Molecular Descriptors

To build a QSAR or QSPR model, the chemical structures of the compounds must be represented by numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's structure and can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Based on the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area).

Physicochemical Descriptors: Related to the physical and chemical properties of the molecule (e.g., logP, polar surface area).

For this compound, a range of molecular descriptors can be calculated using specialized software. These descriptors would form the basis for developing a predictive QSAR or QSPR model.

Table 3: Selected Calculated Molecular Descriptors for this compound (Hypothetical Values)

| Descriptor Type | Descriptor Name | Hypothetical Value |

| 1D | Molecular Weight | 170.26 g/mol |

| 2D | Topological Polar Surface Area (TPSA) | 46.17 Ų |

| 3D | Molecular Volume | 175.3 ų |

| Physicochemical | logP (octanol-water partition coefficient) | 1.85 |

| Electronic | Dipole Moment | 3.2 D |

Correlation with Intrinsic Molecular Properties

Once the molecular descriptors are calculated for a series of analogues of this compound, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSAR or QSPR model. This model would be an equation that correlates the descriptors with a specific biological activity or property.

For example, a QSAR model might reveal that the biological activity of a series of piperidine carboxamide derivatives is positively correlated with the hydrophobicity (logP) of the N-alkyl substituent and negatively correlated with the polar surface area. Such a model would suggest that more hydrophobic and less polar compounds are likely to be more active.

Similarly, a QSPR model could be developed to predict intrinsic molecular properties like solubility, melting point, or metabolic stability. These models are invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. The robustness and predictive power of these models are typically assessed through rigorous internal and external validation techniques. consensus.appresearchgate.netnih.gov

Chemical Transformations and Derivatization of 1 Propylpiperidine 2 Carboxamide

Functional Group Interconversions of the Amide and Piperidine (B6355638) Moiety

The amide and piperidine functionalities of 1-propylpiperidine-2-carboxamide can undergo several interconversions, fundamentally altering the molecule's chemical properties.

The amide bond in this compound can be cleaved through hydrolysis to yield 1-propylpipecolic acid and ammonia (B1221849). This reaction can be catalyzed by either acid or base, typically requiring heat. masterorganicchemistry.comchemguide.co.uk

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of ammonia, which is protonated to the ammonium (B1175870) ion under the acidic conditions, drives the reaction forward to produce 1-propylpipecolic acid. masterorganicchemistry.comlibretexts.org

Reaction Scheme: Acid-Catalyzed Hydrolysis this compound + H₂O + H⁺ (e.g., HCl) → 1-Propylpipecolic Acid + NH₄⁺

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide. chemguide.co.uk This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH₂). The amide anion subsequently deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ammonia. youtube.com

Reaction Scheme: Base-Catalyzed Hydrolysis this compound + OH⁻ (e.g., NaOH) → Sodium 1-propylpipecolate + NH₃

| Hydrolysis Condition | Reagents | Products | General Observations |

| Acidic | Dilute Acid (e.g., HCl), Heat | 1-Propylpipecolic Acid, Ammonium Salt | The reaction is catalyzed by the acid. chemguide.co.uklibretexts.org |

| Basic (Alkaline) | Strong Base (e.g., NaOH), Heat | Carboxylate Salt of 1-Propylpipecolic Acid, Ammonia | The reaction involves nucleophilic attack by the hydroxide ion. chemguide.co.uklibretexts.org |

The amide group of this compound can be reduced to a primary amine, yielding (1-propylpiperidin-2-yl)methanamine. This transformation requires a powerful reducing agent, as amides are relatively unreactive towards reduction. ucalgary.calibretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. ucalgary.cachemistrysteps.comyoutube.com The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.ca Unlike the reduction of other carbonyl compounds which typically yield alcohols, the reduction of amides results in the complete removal of the carbonyl oxygen. ucalgary.cachemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this transformation. ucalgary.cayoutube.com

The mechanism involves the initial nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon. ucalgary.ca The resulting tetrahedral intermediate coordinates to the aluminum species, making the oxygen a good leaving group. Subsequent elimination of the oxygen and a second hydride attack on the resulting iminium ion intermediate furnishes the amine product. ucalgary.ca

Reaction Scheme: Reduction of Amide to Amine this compound + LiAlH₄ (in ether) → (1-Propylpiperidin-2-yl)methanamine

| Reagent | Solvent | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Et₂O) | (1-Propylpiperidin-2-yl)methanamine | Strong reducing agent required; C=O group is converted to a CH₂ group. ucalgary.calibretexts.org |

| Sodium Borohydride (NaBH₄) | N/A | No Reaction | Not a sufficiently strong reducing agent for amides. ucalgary.cayoutube.com |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic or Heterocyclic Rings (if applicable to derivatives)

The parent compound, this compound, does not possess an aromatic or a readily functionalizable heterocyclic ring that would typically undergo electrophilic or nucleophilic substitution reactions. The piperidine ring is a saturated heterocycle and is generally not susceptible to such reactions under standard conditions.

However, derivatives of this compound that incorporate aromatic or other heterocyclic moieties can be synthesized. For these derivatives, substitution reactions on the appended rings become relevant. For instance, if an aromatic ring were attached to the amide nitrogen, it could undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), with the position of substitution being directed by the existing substituents on the ring. Similarly, the introduction of heterocyclic systems, such as pyridine (B92270), could open pathways for nucleophilic aromatic substitution, depending on the nature of the heterocycle and its substituents. mdpi.com

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives of this compound is a key strategy in medicinal chemistry to investigate structure-activity relationships (SAR). researchgate.netresearchgate.net By systematically modifying different parts of the molecule, researchers can identify the structural features that are essential for a desired biological activity.

The N-propyl group on the piperidine ring is a key site for modification. Altering the length, branching, or introducing unsaturation or cyclic structures can significantly impact the molecule's properties.

Varying Chain Length: The propyl group can be replaced with other alkyl groups (e.g., methyl, ethyl, butyl) to explore the effect of chain length on activity. This can be achieved by using different alkyl halides in the N-alkylation of the parent piperidine-2-carboxamide (B12353) or its precursors. rsc.org

Introducing Branching: Introducing branching, for instance by using an isopropyl or isobutyl group, can influence the steric bulk and conformational flexibility of the molecule.

Unsaturation: The introduction of double or triple bonds into the alkyl chain can alter the geometry and electronic properties of the N-substituent.

Cyclic Moieties: The propyl group could be replaced with a cycloalkyl group, such as a cyclopropyl (B3062369) or cyclohexyl group, to impose conformational constraints. nih.gov

The piperidine ring itself offers several positions for substitution, which can influence the molecule's conformation and interactions with biological targets. The synthesis of such derivatives often involves starting from appropriately substituted piperidine precursors. nih.gov

Alkyl Substitution: Introducing alkyl groups at various positions on the piperidine ring (e.g., at C-3, C-4, C-5, or C-6) can have significant conformational effects. For example, studies on related 6-alkylpipecolic acid amides have shown that bulky substituents can influence the cis-trans isomerism of the amide bond. acs.orgnih.gov

Functional Group Introduction: The introduction of other functional groups, such as hydroxyl, amino, or keto groups, onto the piperidine ring can provide new points for hydrogen bonding or further derivatization.

Chiral Centers: The introduction of substituents can create new stereocenters, leading to diastereomers with potentially different biological activities. The synthesis of enantiomerically pure derivatives is often crucial for SAR studies. acs.org

The synthesis of such substituted piperidines can be achieved through various synthetic routes, including the hydrogenation of substituted pyridines or through multi-component reactions. nih.govrsc.org

Modifications to the Carboxamide Nitrogen and Carbonyl

The carboxamide group of this compound is a versatile functional handle that allows for various modifications at both the nitrogen and the carbonyl carbon. These transformations are crucial for developing new derivatives with tailored properties.

One of the most significant modifications of the carboxamide nitrogen is its substitution with aryl groups. This is exemplified in the synthesis of the well-known local anesthetic, Ropivacaine (B1680718), which is the (S)-enantiomer of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide. nih.gov The synthesis of such N-aryl derivatives typically involves the coupling of the corresponding piperidine-2-carboxylic acid with a substituted aniline, highlighting the reactivity of the parent amine in amide bond formation.

The carboxamide group can also undergo hydrolysis, cleaving the amide bond to yield 1-propylpiperidine-2-carboxylic acid and ammonia. This reaction can be catalyzed by either acid or base. While specific studies on the hydrolysis of this compound are not prevalent in the available literature, the general mechanism for amide hydrolysis is well-established.

Furthermore, the carbonyl group of the carboxamide can be reduced to a methylene (B1212753) group, transforming the carboxamide into an aminomethylpiperidine. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation is significant as it converts the planar amide group into a tetrahedral amine, which can have profound effects on the molecule's stereochemistry and biological activity.

The following table summarizes the potential modifications to the carboxamide group of this compound:

| Transformation | Reagents/Conditions | Product Type | Significance |

| N-Arylation | Substituted Aniline, Coupling Agents | N-Aryl-1-propylpiperidine-2-carboxamide | Access to biologically active compounds like Ropivacaine. |

| Hydrolysis | Acid or Base | 1-Propylpiperidine-2-carboxylic acid | Reversion to the parent carboxylic acid for further derivatization. |

| Reduction | LiAlH4 or other strong reducing agents | 1-Propyl-2-(aminomethyl)piperidine | Conversion to a different functional group with altered stereochemistry. |

This compound as a Synthetic Intermediate or Chiral Scaffold

The chiral nature of this compound, owing to the stereocenter at the C2 position of the piperidine ring, makes it a valuable building block in asymmetric synthesis. Chiral piperidine scaffolds are prevalent in a large number of pharmaceuticals due to their ability to provide a defined three-dimensional orientation for pendant functional groups, which is often crucial for specific interactions with biological targets.

The utility of this compound as a chiral scaffold stems from its rigid heterocyclic core. This rigidity helps to control the spatial arrangement of substituents, which is a key factor in designing molecules with high potency and selectivity for their biological targets. The introduction of the chiral piperidine scaffold can significantly influence the physicochemical properties of a molecule, such as its solubility and lipophilicity, as well as its pharmacokinetic profile.

While specific examples of this compound being used as a chiral scaffold to build complex, non-anesthetic molecules are not widely documented in the searched literature, the principles of chiral scaffold-based drug design are well-established. The functional handles on this compound—the tertiary amine and the carboxamide group—provide points for further elaboration. For instance, the carboxamide can be hydrolyzed to the carboxylic acid, which can then be used in a variety of coupling reactions to introduce new side chains. Alternatively, the piperidine nitrogen can be quaternized or the propyl group can be modified.

The synthesis of bicyclic structures from piperidine derivatives has been reported in the literature, suggesting that this compound could potentially serve as a starting material for more complex, conformationally constrained molecules. nih.gov Such bicyclic scaffolds are of great interest in drug discovery as they can mimic peptide turns or present substituents in unique spatial orientations.

The table below outlines the potential applications of this compound as a synthetic intermediate and chiral scaffold.

| Application | Key Feature Utilized | Potential Outcome | Relevance |

| Chiral Building Block | Stereocenter at C2 | Enantiomerically pure complex molecules | Drug discovery and development |

| Scaffold for Library Synthesis | Piperidine core and functional handles | Diverse libraries of new chemical entities | High-throughput screening and lead optimization |

| Precursor for Bicyclic Systems | Reactivity of the ring and side chain | Conformationally constrained analogs | Improved potency and selectivity of drug candidates |

Molecular Target Interactions and Structure Activity Relationships Sar in in Vitro Systems

In Vitro Ligand Binding Assays

In vitro ligand binding assays are fundamental in determining the affinity and selectivity of a compound for its biological targets. For 1-Propylpiperidine-2-carboxamide (Ropivacaine), these assays have been crucial in characterizing its interaction with its primary molecular targets. The compound's plasma protein binding has been quantified to be approximately 94%, primarily with α1-acid glycoprotein. drugbank.comnih.govnih.gov

While specific radioligand binding studies for ropivacaine (B1680718) are not extensively detailed in the provided literature, the general methodologies employed for such analyses are well-established. These typically involve either filtration assays or Scintillation Proximity Assays (SPA). nih.gov

Filtration binding assays involve incubating a radiolabeled ligand with a receptor source, such as cell membranes. nih.gov The mixture is then passed through a filter, trapping the receptor-ligand complexes while unbound ligand is washed away. The radioactivity retained on the filter is then measured to quantify binding. nih.gov

Scintillation Proximity Assay (SPA) is another common technique that does not require a separation step. In this method, the receptor is immobilized onto SPA beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant, producing a light signal that can be detected. This signal is only generated by bound ligands, making it a homogenous assay format. nih.gov For these assays to be effective, it is crucial to establish conditions where specific binding is high and the signal is stable. nih.gov

The primary mechanism of action for ropivacaine is the reversible blockade of voltage-gated sodium channels in nerve fibers. nih.govnih.gov Its binding affinity and selectivity have been characterized through electrophysiological studies, which provide functional measures of affinity like the half-maximal inhibitory concentration (IC50).

Studies on human cardiac SCN5A sodium channels expressed in human embryonic kidney-293 (HEK-293) cells have shown that ropivacaine exhibits state-dependent binding. researchgate.netnih.gov The compound has different affinities for the open and inactivated states of the channel. The open-channel block was concentration-dependent, with an IC50 value of 322.2 ± 29.9 μM. researchgate.netnih.gov For the inactivated state of the SCN5A channel, ropivacaine showed a higher affinity, with an IC50 value of 2.73 ± 0.27 μM. researchgate.netnih.gov This state-dependent inhibition is a key feature of its interaction with sodium channels. researchgate.netnih.gov

Ropivacaine's selectivity is partly attributed to its lower lipophilicity compared to other local anesthetics like bupivacaine (B1668057). nih.govnih.govquiz-maker.com This property influences its ability to penetrate nerve fibers, leading to a preferential block of pain-transmitting Aδ and C fibers over the Aβ motor fibers. nih.gov

| Target Channel | State | System | Affinity (IC50) |

| SCN5A (Human Cardiac Na+ Channel) | Open | HEK-293 Cells | 322.2 ± 29.9 μM researchgate.netnih.gov |

| SCN5A (Human Cardiac Na+ Channel) | Inactivated | HEK-293 Cells | 2.73 ± 0.27 μM researchgate.netnih.gov |

In Vitro Enzyme Inhibition Studies

Beyond its effects on ion channels, ropivacaine has been shown to interact with and inhibit specific enzymes in vitro. These interactions are being explored for potential applications beyond local anesthesia. The compound is known to be metabolized extensively in the liver by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, which represents a substrate-enzyme interaction rather than therapeutic inhibition. drugbank.comnih.govnih.gov

A notable finding is the direct interaction of ropivacaine with the serine/threonine-protein kinase AKT1. nih.gov In vitro kinase assays demonstrated that ropivacaine significantly reduces the kinase activity of AKT1. nih.gov This inhibitory effect suggests that ropivacaine can modulate cellular signaling pathways controlled by this enzyme. Further studies have shown that ropivacaine can inhibit the proliferation of various cancer cells, such as glioma and colorectal cancer, an effect linked to its modulation of cellular pathways. nih.govnih.gov

Molecular docking analyses have provided insight into the mechanism of AKT1 inhibition by ropivacaine. nih.gov These studies predict that ropivacaine binds to the kinase domain of AKT1, with a predicted binding energy of -6.567 kcal/mol, indicating a stable interaction. nih.gov The binding site appears to partially overlap with the ATP-binding region of the enzyme. nih.gov This is supported by functional assays showing that ropivacaine competitively inhibits the binding of ATP to AKT1. nih.gov The interaction is stabilized by a hydrogen bond and several hydrophobic interactions with amino acid residues in the catalytic domain. nih.gov

| Enzyme Target | Cell Lines | Observed Effect | Proposed Mechanism |

| AKT1 | MCF-7, MDA-MB-231 (Breast Cancer) | Reduced kinase activity, protected protein from thermal degradation. nih.gov | ATP-competitive inhibitor, direct binding to the kinase domain. nih.gov |

Receptor Agonism/Antagonism Characterization (in vitro functional assays)

Functional assays are critical for determining whether a compound activates (agonism) or blocks (antagonism) a receptor or ion channel. In vitro studies have consistently characterized ropivacaine as an antagonist or blocker of various ion channels, with no evidence of agonist activity.

The primary antagonistic action of ropivacaine is on voltage-gated sodium channels, which underlies its local anesthetic effect. nih.govnih.gov As detailed in section 7.1.2, it reversibly blocks these channels in a state-dependent manner, showing higher affinity for the open and inactivated states. researchgate.netnih.gov The recovery from this block is approximately two times faster for ropivacaine compared to bupivacaine, a factor contributing to its different clinical profile. researchgate.netnih.gov

In addition to sodium channels, ropivacaine demonstrates antagonistic effects on other ion channels, particularly at concentrations higher than the usual therapeutic range. nih.gov In studies using isolated canine ventricular cardiomyocytes, ropivacaine was found to block a variety of potassium and calcium ion currents. nih.gov This broad-spectrum channel-blocking activity can modify cardiac action potentials. nih.gov Furthermore, ropivacaine has been shown to interact with and inhibit the expression of Integrin beta-1 (ITGB1), which affects downstream signaling pathways. nih.gov

| Target | System | Effect | Affinity (EC50) |

| L-type calcium current | Canine ventricular cardiomyocytes | Blockade | 263 ± 67 μM nih.gov |

| Transient outward current (Ito) | Canine ventricular cardiomyocytes | Blockade | 384 ± 75 μM nih.gov |

| Inward rectifier potassium current (IK1) | Canine ventricular cardiomyocytes | Blockade | 372 ± 35 μM nih.gov |

| Rapid delayed rectifier potassium current (IKr) | Canine ventricular cardiomyocytes | Blockade | 303 ± 47 μM nih.gov |

| Slow delayed rectifier potassium current (IKs) | Canine ventricular cardiomyocytes | Blockade | 106 ± 18 μM nih.gov |

Concentration-Response Curve Analysis

Concentration-response curves are a fundamental tool in pharmacology to assess the relationship between the concentration of a drug and the magnitude of its biological effect. In vitro studies on this compound analogues have utilized this analysis to characterize their activity.

For instance, the vasoconstrictive properties of Ropivacaine have been evaluated in isolated rat aorta. In these experiments, concentration-response curves demonstrate that Ropivacaine induces contraction in both endothelium-intact and endothelium-denuded aortic rings in a concentration-dependent manner. researchgate.net The response is typically plotted as a percentage of the maximal contraction induced by a reference substance, such as potassium chloride (KCl). researchgate.net Such curves are characteristically sigmoidal, showing a threshold concentration below which no effect is observed, a phase of rapidly increasing response with increasing concentration, and a plateau phase where the maximum effect is reached.

Further studies have established mathematical formulas to describe the dose-response relationship for other effects. For example, the relationship between Ropivacaine concentration and its effect on relative blood flow (ΔBF) has been modeled, yielding a specific dose-response formula that can predict the effect at a given concentration. nih.gov Analysis of these curves allows for the determination of key pharmacological parameters that define the compound's activity.

Efficacy (Emax) and Potency (EC50/IC50) Determination

Efficacy (Emax) represents the maximum biological response a compound can elicit, while potency refers to the concentration of the compound required to produce 50% of its maximal effect, denoted as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). researchgate.net These values are critical for comparing the activity of different compounds and understanding their structure-activity relationships.

The potency of Ropivacaine has been determined across various in vitro systems, primarily focusing on its ability to block voltage-gated sodium channels. In cultured bovine adrenal chromaffin cells, Ropivacaine inhibited veratridine-induced Na+ influx with an IC50 value of 20.6 µM. nih.gov

More detailed studies using patch-clamp techniques on rat dorsal root ganglion (DRG) neurons have revealed differential blocking effects on subtypes of sodium channels. Ropivacaine blocks both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) Na+ currents. Notably, it demonstrates a higher potency for the TTX-R channels, which are predominantly found in nociceptive (pain-sensing) neurons. The IC50 for blocking TTX-R Na+ currents was 54 ± 14 µM, whereas the IC50 for TTX-S channels was significantly higher at 116 ± 35 µM. nih.gov This preferential block of TTX-R channels may underlie the compound's clinical profile of providing sensory block with less motor impairment. nih.gov

The following table summarizes key in vitro potency values determined for Ropivacaine, an S-enantiomer of a this compound derivative.

| Assay System | Target/Effect Measured | Potency Metric | Value | Reference |

|---|---|---|---|---|

| Cultured Bovine Adrenal Chromaffin Cells | Inhibition of Veratridine-Induced Na+ Influx | IC50 | 20.6 µM | nih.gov |

| Rat Dorsal Root Ganglion Neurons | Block of Tetrodotoxin-Resistant (TTX-R) Na+ Channels | IC50 | 54 ± 14 µM | nih.gov |

| Rat Dorsal Root Ganglion Neurons | Block of Tetrodotoxin-Sensitive (TTX-S) Na+ Channels | IC50 | 116 ± 35 µM | nih.gov |